3-amino-4-(benzylamino)benzoic Acid

Descripción

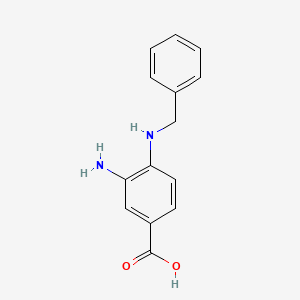

Structure

2D Structure

Propiedades

IUPAC Name |

3-amino-4-(benzylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-12-8-11(14(17)18)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSBQZWOISSWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354063 | |

| Record name | 3-amino-4-(benzylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66315-38-6 | |

| Record name | 3-amino-4-(benzylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Advanced Mechanistic Studies of 3 Amino 4 Benzylamino Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. This method is used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms, and to calculate a wide range of molecular properties. researchgate.netikprress.org For molecules like 3-amino-4-(benzylamino)benzoic acid, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), would be the first step in any computational analysis. ikprress.org Such calculations on related aminobenzoic acids have provided crucial information on their electronic structure and thermochemistry. researchgate.net The geometry optimization process yields key data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule.

Harmonic Vibrational Wavenumber Analysis

Harmonic vibrational analysis is a theoretical method used to predict the infrared (IR) and Raman spectra of a molecule. q-chem.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes are obtained. These theoretical frequencies are invaluable for interpreting experimental spectra, allowing for the assignment of specific spectral bands to the vibrations of particular functional groups. nih.govacs.org

For this compound, key vibrational modes would include the N-H stretching of the primary amine and secondary amine, the O-H and C=O stretching of the carboxylic acid group, and various stretching and bending modes of the two aromatic rings. Studies on analogous compounds like 4-(carboxyamino)-benzoic acid and 4-Dimethylamino benzoic acid have successfully used DFT to calculate these vibrational modes and assign them based on Potential Energy Distribution (PED). ikprress.orgactascientific.com This analysis confirms the molecular structure and provides a "fingerprint" for the molecule's functional groups. actascientific.com

Table 1: Illustrative Vibrational Wavenumbers for Key Functional Groups in a Substituted Benzoic Acid Analog. Based on data from studies on related compounds like 4-(carboxyamino)-benzoic acid. actascientific.com

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | ~3500 - 3600 |

| Carboxylic Acid | C=O Stretch | ~1700 - 1750 |

| Amine | N-H Asymmetric Stretch | ~3500 |

| Amine | N-H Symmetric Stretch | ~3400 |

| Amine | N-H Scissoring | ~1620 - 1650 |

| Aromatic Ring | C-H Stretch | ~3000 - 3100 |

| Aromatic Ring | C=C Stretch | ~1400 - 1600 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.dewikipedia.org This method is exceptionally useful for quantifying intramolecular and intermolecular interactions, particularly charge delocalization and hyperconjugative effects. ikprress.org The analysis examines interactions between filled "donor" NBOs (like lone pairs or bonding orbitals) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). wisc.edu

The strength of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy, E(2). wisc.edu For this compound, NBO analysis would reveal significant delocalization from the nitrogen lone pairs of the amino and benzylamino groups into the π* antibonding orbitals of the benzene (B151609) ring. It would also characterize the strong polarization of the C=O and O-H bonds in the carboxylic acid group. Studies on similar molecules like 2-[(2,3-dimethylphenyl)amino]benzoic acid and 4-Dimethylamino benzoic acid have used NBO to confirm stability arising from such hyper-conjugative interactions. ikprress.orgopticsjournal.net

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for an Analogous Molecule. This table demonstrates the type of data obtained from an NBO analysis, showing key delocalization interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) on Amino Group | π* (C-C) in Benzene Ring | High | π-conjugation, resonance |

| LP (O) on Carbonyl | σ* (C-C) in Benzene Ring | Moderate | Hyperconjugation |

| σ (C-H) in Benzyl (B1604629) Group | σ* (C-N) | Low | Hyperconjugation |

| LP (N) on Amine | RY* (C) | Low | Rydberg interaction |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential projected onto a constant electron density surface of a molecule. uni-muenchen.de It is an essential tool for predicting chemical reactivity, as it illustrates the charge distribution and identifies regions that are electron-rich or electron-poor. nih.gov Color-coding is used to represent the potential: typically, red and yellow indicate regions of negative potential (nucleophilic sites, attractive to electrophiles), while blue and green indicate regions of positive potential (electrophilic sites, attractive to nucleophiles). wolfram.comresearchgate.net

For this compound, an MEP map would be expected to show the most negative potential (red) concentrated around the oxygen atoms of the carboxylate group, identifying them as the primary sites for electrophilic attack or hydrogen bond acceptance. researchgate.net Conversely, the hydrogen atoms of the amino groups and the carboxylic acid would exhibit the most positive potential (blue), marking them as the primary sites for nucleophilic attack or hydrogen bond donation. This visual information is critical for understanding non-covalent interactions and predicting how the molecule will interact with biological targets like proteins or enzymes. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. actascientific.com In a study of the related 4-(carboxyamino)-benzoic acid, the HOMO-LUMO gap was calculated to be 5.0 eV, indicating a stable structure. actascientific.com For this compound, the HOMO would likely be localized over the π-system of the benzene ring and the nitrogen atoms, while the LUMO would be centered on the π* orbitals of the aromatic ring and the carbonyl group.

Table 3: Illustrative Frontier Molecular Orbital (FMO) Data for an Analogous Benzoic Acid Derivative. Based on a DFT study of 4-(carboxyamino)-benzoic acid. actascientific.com

| Parameter | Energy (eV) |

| HOMO Energy | -6.82 |

| LUMO Energy | -1.82 |

| Energy Gap (ΔE) | 5.00 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While DFT calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of the dynamic behavior of molecules. researchgate.net MD simulations are used to explore the conformational landscape of flexible molecules and to simulate their interactions with their environment, such as a solvent or a biological macromolecule. ucl.ac.ukresearchgate.net

For this compound, which has several rotatable bonds, MD simulations could reveal its preferred conformations in aqueous solution and how it transitions between them. Furthermore, if a biological target is known, MD simulations can model the process of the ligand binding to the protein's active site, providing insights into the stability of the ligand-protein complex and the key intermolecular interactions (hydrogen bonds, hydrophobic interactions) that govern binding. researchgate.net Studies on various benzoic acid derivatives have used MD to successfully investigate their self-association in different solvents and their adsorption onto surfaces. ucl.ac.ukgu.sersc.org

Quantum Chemical Studies on Reaction Pathways and Mechanisms

Quantum chemical methods, particularly DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, calculate activation energy barriers, and determine the thermodynamic stability of reactants, intermediates, and products.

For this compound, these methods could be used to study various reactions, such as the acylation of the amino groups or substitution reactions on the aromatic ring. A relevant example is the computational study of aminobenzoic acid derivatives reacting within the ribosome, where DFT calculations of pKa values helped to explain their observed reactivity and propose a mechanistic rationale. acs.org Quantum chemical studies can also provide a theoretical basis for empirical relationships like the Hammett equation, which correlates substituent electronic effects with reaction rates in benzoic acid derivatives. wikipedia.org Such studies provide a fundamental understanding of the factors controlling the molecule's reactivity, which is essential for its application in synthesis or as a bioactive agent. nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Models

Computational structure-activity relationship (SAR) studies are pivotal in modern drug discovery, offering a theoretical framework to predict the biological activity of a compound based on its molecular structure. For derivatives of aminobenzoic acid, these studies often employ quantitative structure-activity relationship (QSAR) models to correlate physicochemical properties with biological outcomes.

While specific computational SAR studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the principles of SAR for the broader class of aminobenzoic acid derivatives are well-established. These studies typically involve the systematic modification of the core structure—the benzoic acid ring, the amino substituents, and the benzyl group—and the subsequent computational evaluation of how these changes affect properties such as electronic distribution, hydrophobicity, and steric factors. These computed parameters are then correlated with potential biological activities.

For analogous compounds, research has demonstrated that the nature and position of substituents on the aromatic rings significantly influence their predicted activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the carboxylic acid and amino groups, thereby affecting the molecule's ability to form ionic bonds and hydrogen bonds with biological targets. The flexibility and conformation of the benzylamino moiety are also critical determinants of how the molecule fits into a binding pocket.

In Silico Prediction of Molecular Interactions with Biological Macromolecules through Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein or nucleic acid.

Although specific molecular docking studies detailing the interaction of this compound with various biological targets are not widely published, the general methodology for docking similar aminobenzoic acid derivatives provides a clear blueprint for such investigations. These studies involve the use of computational algorithms to place the ligand (the small molecule) into the binding site of a target protein. The stability of the resulting complex is then evaluated based on a scoring function that considers factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces.

In hypothetical docking scenarios with relevant biological targets, the key interacting moieties of this compound would be the carboxylic acid group, the primary and secondary amino groups, and the aromatic rings. The carboxylate is a potent hydrogen bond acceptor and can also form salt bridges with positively charged residues like arginine or lysine. The amino groups can act as hydrogen bond donors. The benzyl and benzoic acid rings can participate in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the binding site.

The following table outlines the potential interactions that would be analyzed in a typical molecular docking study of this compound.

| Functional Group of Ligand | Potential Interacting Amino Acid Residues in a Protein Target | Type of Interaction |

| Carboxylic Acid (-COOH) | Arginine (Arg), Lysine (Lys), Histidine (His) | Hydrogen Bonding, Salt Bridge |

| Primary Amino Group (-NH2) | Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser) | Hydrogen Bonding |

| Secondary Amino Group (-NH-) | Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser) | Hydrogen Bonding |

| Benzyl Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu), Isoleucine (Ile) | Hydrophobic, π-π Stacking |

| Benzoic Acid Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu), Isoleucine (Ile) | Hydrophobic, π-π Stacking |

Such in silico predictions are invaluable for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with potentially enhanced biological activity.

Applications of 3 Amino 4 Benzylamino Benzoic Acid As a Chemical Building Block and Scaffold in Organic Synthesis

Utilization in the Construction of Peptidomimetics and Pseudopeptide Synthesis

3-Amino-4-(benzylamino)benzoic acid serves as a valuable scaffold in the design and synthesis of peptidomimetics and pseudopeptides. These are molecules that mimic the structure and function of natural peptides but often exhibit enhanced stability, bioavailability, and receptor selectivity. The unique trifunctional nature of this compound, possessing a carboxylic acid, a primary aromatic amine, and a secondary benzylic amine, allows for the creation of diverse and complex molecular architectures.

The related compound, 4-amino-3-(aminomethyl)benzoic acid (AmAbz), which shares a similar structural concept, has been effectively synthesized and utilized as a building block for pseudopeptides. researchgate.net Its synthesis from 4-aminobenzoic acid allows for the selective protection of its different amino groups, enabling controlled peptide chain elongation. researchgate.net This highlights the potential of aminobenzoic acid derivatives in creating branched and structurally diverse pseudopeptides. researchgate.net Similarly, the incorporation of 3-aminobenzoic acid into small cationic frameworks has led to the development of peptidomimetics with significant antibacterial activity against resistant pathogens. nih.gov This approach demonstrates the utility of aminobenzoic acid scaffolds in mimicking the essential properties of natural antimicrobial peptides. nih.gov

The synthesis of these peptidomimetics often involves standard peptide coupling techniques, where the carboxylic acid group of this compound can be activated and coupled with the amino group of another amino acid or peptide fragment. The primary and secondary amino groups on the aromatic ring can also be selectively functionalized to introduce further diversity and to mimic the side chains of natural amino acids.

Role in Combinatorial Chemistry Libraries for Novel Compound Discovery

The structural attributes of this compound make it an ideal scaffold for the construction of combinatorial chemistry libraries. Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity.

The trifunctional nature of this compound allows for the attachment of three different building blocks or diversity elements at specific points on the molecule. For instance, the carboxylic acid can be converted to a variety of amides or esters. The primary amino group can be acylated, alkylated, or used in the formation of Schiff bases. The secondary benzylamino group can also be modified. This "three-point" diversity allows for the generation of vast libraries of compounds from a single, readily accessible scaffold. The related 4-amino-3-(aminomethyl)benzoic acid has also been recognized for its potential as a scaffold for combinatorial chemistry. researchgate.net

The synthesis of these libraries is often performed using solid-phase techniques, where the this compound scaffold is attached to a solid support, and the various building blocks are added in a stepwise fashion. This approach facilitates the purification of the final products and allows for the automation of the synthesis process. The resulting libraries of compounds can then be screened against a variety of biological targets to identify new lead compounds for drug development.

Precursor for Heterocyclic System Synthesis (e.g., Oxadiazoles, Triazoles)

This compound is a versatile precursor for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds. The presence of the amino and carboxylic acid functionalities allows for cyclization reactions to form fused heterocyclic rings.

Oxadiazoles: 1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities. The synthesis of 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines. mdpi.com While direct synthesis from this compound is not explicitly detailed, the carboxylic acid group can be converted to a hydrazide, which can then react with a suitable reagent to form the oxadiazole ring. General methods for synthesizing 1,3,4-oxadiazoles include the dehydration of 1,2-diacylhydrazines and reactions of carboxylic acids with N-isocyaniminotriphenylphosphorane. nih.govorganic-chemistry.org

Triazoles: 1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with diverse pharmacological properties. researchgate.netnih.govdergipark.org.tr The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various routes, including the cyclization of thiocarbohydrazides with substituted benzoic acids. researchgate.net A general and efficient method for preparing 3-amino-1,2,4-triazoles involves the cyclization of a substituted hydrazinecarboximidamide derivative. nih.gov Microwave-assisted synthesis has also been employed for the direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate to yield 5-substituted 3-amino-1,2,4-triazoles. mdpi.com The amino and carboxylic acid groups of this compound can be utilized in similar cyclization strategies to construct triazole-containing molecules.

The ability to serve as a precursor for these important heterocyclic systems further highlights the value of this compound as a versatile building block in medicinal chemistry and materials science.

Derivatization for Novel Chemical Entities

The core structure of this compound provides a versatile platform for the design and synthesis of novel chemical entities through various derivatization strategies.

Design and Synthesis of Substituted Benzylamino Benzoic Acid Analogs

The synthesis of substituted benzylamino benzoic acid analogs allows for the exploration of structure-activity relationships and the optimization of biological activity. Modifications can be made to both the benzoic acid core and the benzylamino substituent.

For instance, the synthesis of N-(substituted) benzyl (B1604629) ortho-amino benzoic acids has been reported, where various substituents are introduced on the benzyl group. researchgate.net These analogs have shown promising anti-inflammatory activity. researchgate.net Similarly, the synthesis of 5-benzylamino and 5-alkylamino-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives has been achieved through nucleophilic aromatic substitution reactions followed by ester hydrolysis. mdpi.com

The general synthetic approach often involves the reaction of a substituted aminobenzoic acid with a substituted benzyl halide or aldehyde. For example, 2-(2-(benzylamino)benzoyl)benzoic acid and its analogs have been synthesized through a base-promoted aerobic cascade reaction. rsc.org The synthesis of sulfamoyl benzoic acid analogues has also been explored, demonstrating the versatility of the benzoic acid scaffold. nih.gov

Table 1: Examples of Synthesized Substituted Benzylamino Benzoic Acid Analogs

| Compound Name | Synthetic Method | Reference |

| N-(2-hydroxy) benzyl o-amino benzoic acid | Reduction of the corresponding benzylidine with NaBH4 | researchgate.net |

| 5-(Benzylamino)pyrimido[4,5-c]quinoline-2-carboxylic acid | Nucleophilic aromatic substitution followed by LiOH-mediated ester hydrolysis | mdpi.com |

| 2-(2-(Benzylamino)benzoyl)benzoic acid | Base-promoted aerobic cascade reaction | rsc.org |

| 2-(N-(4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | Reaction of a substituted benzo[d]isothiazol-3(2H)-one-1,1-dioxide with an amine | nih.gov |

Functional Group Interconversions for Enhanced Molecular Diversity

Functional group interconversions are a key strategy for expanding the chemical space accessible from a single starting material, leading to enhanced molecular diversity. The functional groups present in this compound—the carboxylic acid, the primary amine, and the secondary amine—are all amenable to a wide range of chemical transformations.

The carboxylic acid can be converted into esters, amides, acid chlorides, or reduced to an alcohol. The primary amino group can undergo acylation, alkylation, diazotization followed by substitution, or be used in the formation of sulfonamides. The secondary benzylamino group can also be acylated or alkylated.

Table 2: Potential Functional Group Interconversions of this compound

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Carboxylic Acid | SOCl2 or (COCl)2 | Acid Chloride |

| Carboxylic Acid | R-OH, Acid catalyst | Ester |

| Carboxylic Acid | R-NH2, Coupling agent (e.g., DCC, EDC) | Amide |

| Carboxylic Acid | LiAlH4 or BH3 | Alcohol |

| Primary Amino Group | Acyl chloride or anhydride | Amide |

| Primary Amino Group | Alkyl halide, Base | Secondary or Tertiary Amine |

| Primary Amino Group | NaNO2, HCl; then CuX | Halogen, CN, OH, etc. |

| Secondary Amino Group | Acyl chloride or anhydride | Amide |

| Secondary Amino Group | Alkyl halide, Base | Tertiary Amine |

In Vitro Research on Biological Activities of 3 Amino 4 Benzylamino Benzoic Acid Derivatives

Investigation of Antimicrobial Activities in Cellular Models

The antimicrobial potential of compounds structurally related to 3-amino-4-(benzylamino)benzoic acid has been a subject of scientific inquiry, with studies investigating their efficacy against a range of pathogenic microorganisms.

Derivatives incorporating the 3-amino- moiety have demonstrated notable antibacterial effects. For instance, a study on 3-amino-1,2,4-benzotriazine-1,4-dioxide (Tirapazamine, TPZ) and its derivatives revealed significant activity against both Gram-negative and Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for these compounds varied from 1.1 µM to 413 µM. Specifically, acetyl- and methoxycarbonyl-substituted TPZs showed 4 to 30 times greater activity than the parent compound and reference drugs like chloramphenicol against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium).

Similarly, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against multidrug-resistant bacterial pathogens. One hydrazone derivative, for example, was active against the methicillin-resistant S. aureus TCH-1516 strain with a MIC of 32 µg/mL. Another class of compounds, 3-amino-4-aminoximidofurazan derivatives with a polyamine skeleton, also showed moderate to significant antimicrobial activities against Staphylococcus aureus and the Gram-negative bacterium Pseudomonas aeruginosa.

| Compound Class | Bacterial Strain(s) | Reported Activity (MIC) | Source |

|---|---|---|---|

| 3-Amino-1,2,4-benzotriazine-1,4-dioxide (TPZ) Derivatives | E. coli, S. enterica, S. aureus | 1.1 µM - 413 µM | |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Methicillin-resistant S. aureus (MRSA) | 32 µg/mL | |

| 3-Amino-4-aminoximidofurazan Derivatives | S. aureus, P. aeruginosa | Moderate to Significant |

The antifungal properties of benzoic acid derivatives have been evaluated against various fungal pathogens. nih.gov Studies on ester derivatives of benzoic acid demonstrated varying levels of activity against strains of Candida albicans, an opportunistic fungal pathogen. nih.gov The efficacy of these compounds was found to be dependent on their specific structural variations. nih.gov For example, certain ester analogues showed significant antifungal effects with MIC values as low as 128 μg/mL against C. albicans strains. nih.gov

Other research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives also confirmed their activity against drug-resistant Candida species. Furthermore, a coumarin derivative, 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC), showed strong inhibition against Aspergillus niger and Candida albicans. jmchemsci.com

| Compound Class | Fungal Strain(s) | Reported Activity (MIC) | Source |

|---|---|---|---|

| Benzoic Acid Ester Derivatives | Candida albicans | As low as 128 µg/mL | nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Drug-resistant Candida spp. | Structure-dependent activity | |

| 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy) coumarin | Aspergillus niger, Candida albicans | Strong inhibition | jmchemsci.com |

Tuberculosis remains a significant global health issue, prompting research into new anti-mycobacterial agents. nih.gov A series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which share structural similarities with the benzylamino moiety, were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. nih.govnih.gov Two of these compounds demonstrated minimum inhibitory concentrations (MICs) that were comparable to the first-line tuberculosis drug, isoniazid. nih.govnih.gov These compounds were also found to be selective for the bacillus, showing no significant impact on the viability of Vero and HepG2 cells. nih.govnih.gov

Exploration of Potential Antiproliferative Effects in Cancer Cell Lines (e.g., A549, H69, HepG2, MCF-7, HCT-116)

Various derivatives with structural features related to this compound have been investigated for their cytotoxic effects against a panel of human cancer cell lines.

One study synthesized a benzimidazole derivative, se-182, and tested its anticancer activity on A549 (lung carcinoma), MCF-7 (breast carcinoma), and HepG2 (liver carcinoma) cell lines. The compound exhibited significant, dose-dependent cytotoxic effects, with high activity against A549 (IC50 = 15.80 µg/mL) and HepG2 cells (IC50 = 15.58 µg/mL).

Another series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was evaluated for anticancer activity, with several compounds able to reduce A549 cell viability by 50%. nih.gov New N-benzenesulfonylguanidine derivatives were assessed for their activity against HCT-116 (colon cancer) and MCF-7 cell lines, showing selective cytotoxic effects. mdpi.com

Furthermore, pyrimidine derivatives have been evaluated against multiple cancer cell lines, including MCF-7, HepG2, and HCT-116. ekb.eg One indolyl-pyrimidine hybrid showed potent activity with IC50 values of 5.1 µM, 5.02 µM, and 6.6 µM against MCF-7, HepG2, and HCT-116 cell lines, respectively. ekb.eg

| Compound Class | A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | Source |

|---|---|---|---|---|---|

| Benzimidazole Derivative (se-182) | 15.80 µg/mL | 15.58 µg/mL | Active | - | |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Active | - | - | - | nih.gov |

| N-Benzenesulfonylguanidine Derivatives | - | - | Active | Active | mdpi.com |

| Indolyl-pyrimidine Hybrid | - | 5.02 µM | 5.1 µM | 6.6 µM | ekb.eg |

Evaluation of Enzyme Inhibitory Activities in Biochemical Assays

The inhibition of specific enzymes is a key strategy in the treatment of various diseases. Derivatives related to the core structure have been assessed for their ability to inhibit cholinesterase enzymes.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in cholinergic function, and their inhibition is a therapeutic approach for neurodegenerative diseases like Alzheimer's. mdpi.comnih.govnih.gov

Several studies have explored novel inhibitors for these enzymes. A series of 2-benzoylhydrazine-1-carboxamides demonstrated dual inhibition of both AChE and BChE, with IC50 values ranging from 44–100 µM for AChE and starting from 22 µM for BChE. mdpi.com Another study on new oxazole benzylamine derivatives found that the compounds exhibited a binding preference for BChE over AChE, with some derivatives potently inhibiting BChE with IC50 values in the micromolar range while only poorly inhibiting AChE. nih.gov This selectivity for BChE is a point of interest for developing more targeted inhibitors. nih.gov

| Compound Class | Target Enzyme | Reported Activity (IC50) | Source |

|---|---|---|---|

| 2-Benzoylhydrazine-1-carboxamides | AChE | 44 - 100 µM | mdpi.com |

| BChE | Starting from 22 µM | ||

| Oxazole Benzylamine Derivatives | AChE | ≫ 100 µM (Poor inhibition) | nih.gov |

| BChE | µM range (Potent inhibition) |

DNA Gyrase and Topoisomerase IV Inhibition

DNA gyrase and topoisomerase IV are essential bacterial enzymes that play crucial roles in DNA replication, repair, and recombination, making them validated targets for antibacterial agents. However, based on a comprehensive review of available scientific literature, there is no specific in vitro research data detailing the inhibitory activity of this compound derivatives against DNA gyrase or topoisomerase IV. One study on the closely related compound, 2-(N-benzyl) amino benzoic acid, reported a lack of antibacterial activity against a panel of bacteria including Escherichia coli, Staphylococcus aureus, Pseudomonas pyocyanea, Salmonella typhimurium, Klebsiella aeruginosa, and Bacillus subtilis researchgate.net. While this may indirectly suggest a lack of potent inhibition of these key bacterial enzymes, direct enzymatic assays on this compound derivatives are not present in the available literature.

Acyl-CoA Carboxylase (AccD5) Inhibition

Acyl-CoA carboxylases (ACCs) are critical enzymes in fatty acid biosynthesis. The AccD5 subunit in Mycobacterium tuberculosis is considered a promising target for the development of new antitubercular drugs. Despite the interest in ACC inhibitors, there is no published in vitro research specifically investigating the inhibitory effects of this compound derivatives on Acyl-CoA Carboxylase (AccD5).

α-Glucosidase and α-Amylase Inhibition

α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. While various benzoic acid derivatives have been investigated for their inhibitory potential against these enzymes, there is a notable absence of specific in vitro studies on this compound derivatives in the accessible scientific literature. Research on the structure-activity relationship of other benzoic acid derivatives has shown that the nature and position of substituents on the benzene (B151609) ring significantly influence their α-amylase inhibitory activity, but these studies have not included the specific substitution pattern of this compound nih.gov.

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a strategy for raising HDL cholesterol levels. In contrast to the previously mentioned targets, derivatives of this compound, specifically benzamides, have been synthesized and evaluated as CETP inhibitors.

Research has shown that these compounds exhibit significant in vitro CETP inhibitory activity. For instance, a series of fluorinated 3-benzylamino benzamides were synthesized and tested, with some derivatives showing high potency mdpi.com. Structure-activity relationship (SAR) studies revealed that the presence of a p-OCF3 group on the benzylamino moiety enhances CETP inhibitory activity more than a p-OCF2CHF2 group, which may be due to the latter's bulkiness hindering its optimal orientation in the binding site mdpi.com. Furthermore, it was observed that meta-fluoro substitution on the benzamide ring resulted in higher activity compared to para-fluoro or ortho-fluoro substitutions mdpi.com.

In another study, 3,5-bis(trifluoromethyl)benzylamino benzamides were synthesized and evaluated nih.gov. These compounds displayed inhibitory activity ranging from 42.2% to 100% at a concentration of 10 µM nih.gov. Specifically, a compound with three unsubstituted aromatic rings and another with an ortho-CF3 substitution were identified as highly effective, with IC50 values of 1.36 µM and 0.69 µM, respectively nih.gov.

Further investigations into oxoacetamido-benzamide derivatives, which are structurally related, also demonstrated notable CETP inhibition. One such derivative showed an IC50 of 0.96 μM nih.gov. These findings suggest that the this compound scaffold is a promising starting point for the development of novel CETP inhibitors.

Table 1: In Vitro CETP Inhibitory Activity of Selected this compound Derivatives

| Compound ID | Substituents | % Inhibition at 10 µM | IC50 (µM) |

| 8a | p-OCF3 on benzylamino, o-F on benzamide | - | 4.1 mdpi.com |

| 8b | p-OCF3 on benzylamino, m-F on benzamide | - | 0.75 mdpi.com |

| 9a | 3,5-bis(CF3) on benzylamino, unsubstituted benzamide | - | 1.36 nih.gov |

| 9b | 3,5-bis(CF3) on benzylamino, o-CF3 on benzamide | - | 0.69 nih.gov |

| 9g (oxoacetamido) | p-CF3 on benzylamino, m-OCH3 on benzamide | ~90 | 0.96 nih.gov |

Assessment of Antioxidant Potential (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method to evaluate the free radical scavenging ability of compounds, which is an indicator of their antioxidant potential. Despite the widespread use of this assay, there is a lack of specific studies in the available scientific literature that have assessed the antioxidant potential of this compound derivatives using the DPPH assay or other similar methods. While the antioxidant properties of various other benzoic acid and aniline derivatives have been reported, data for this specific class of compounds is not available.

Q & A

Q. How can researchers optimize LC-MS parameters for quantifying trace degradation products of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.